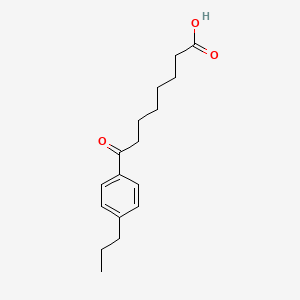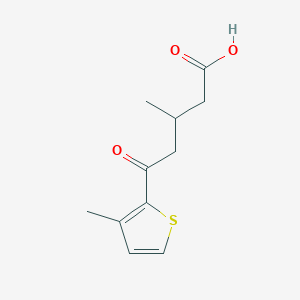
3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone is an organic compound that features a 1,3-dioxane ring and a phenoxypropiophenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the 1,3-dioxane ring. The phenoxypropiophenone moiety can be introduced through nucleophilic aromatic substitution reactions, utilizing organolithium reagents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DMSO in the presence of ethylene glycol.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic aromatic substitution reactions are common, especially with organolithium reagents.
Common Reagents and Conditions
Oxidation: ReOCl3(PPh3)2 as a catalyst with DMSO and ethylene glycol.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Organolithium reagents like nBuLi or PhLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketals, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The 1,3-dioxane ring can act as a stabilizing moiety, while the phenoxypropiophenone group can interact with specific binding sites. These interactions can modulate biochemical pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane derivatives: Compounds like 1,3,5-tris(1,3-dioxan-2-yl)-benzene.
Phenoxypropiophenone derivatives: Compounds with similar aromatic and ketone functionalities.
Uniqueness
3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone is unique due to the combination of the 1,3-dioxane ring and the phenoxypropiophenone moiety. This dual functionality provides distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-18(10-11-19-21-12-5-13-22-19)15-6-4-9-17(14-15)23-16-7-2-1-3-8-16/h1-4,6-9,14,19H,5,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXJVACXQVQLQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646085 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-88-2 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1360718.png)
![6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1360719.png)
![7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360720.png)











